molecular formula C10H5BrF3NO2 B1415740 Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate CAS No. 1807024-17-4

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B1415740
CAS No.: 1807024-17-4
M. Wt: 308.05 g/mol
InChI Key: YVURACQNYHRAJM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H4BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Addition Reactions: The cyano and trifluoromethyl groups can participate in addition reactions with suitable reactants.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine, cyano, and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-bromo-4-(trifluoromethyl)benzoate: Lacks the cyano group.

    Methyl 3-cyano-4-(trifluoromethyl)benzoate: Lacks the bromine atom.

    Methyl 3-bromo-5-cyano-4-methylbenzoate: Lacks the trifluoromethyl group.

The presence of the bromine, cyano, and trifluoromethyl groups in this compound makes it unique and influences its chemical properties and reactivity.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-6(4-15)8(7(11)3-5)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURACQNYHRAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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